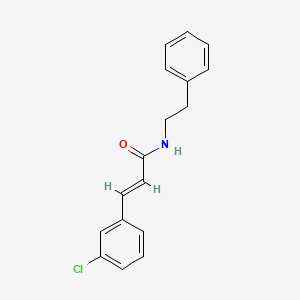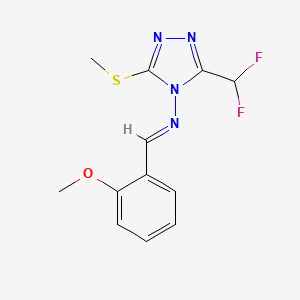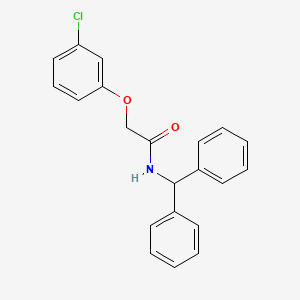![molecular formula C16H16N2O3S B5877907 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide, commonly known as HCT-1026, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic benefits. HCT-1026 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of HCT-1026 is not fully understood, but it is believed to involve the inhibition of iron-dependent enzymes, such as ribonucleotide reductase and topoisomerase II. HCT-1026 also induces oxidative stress, which can lead to apoptosis in cancer cells. In Alzheimer's disease, HCT-1026 has been shown to inhibit the formation of beta-amyloid fibrils and reduce oxidative stress, which can lead to neuroprotection.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from beta-amyloid-induced neurotoxicity, and the improvement of insulin sensitivity. HCT-1026 has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HCT-1026 in lab experiments is its diverse biological activities, which make it suitable for studying various diseases. HCT-1026 is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using HCT-1026 in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research and development of HCT-1026. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and toxicity of HCT-1026 in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of HCT-1026 and to identify its molecular targets. Finally, the potential of HCT-1026 as a therapeutic agent in various diseases should be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, HCT-1026 is a synthetic compound with diverse biological activities that has gained significant attention in the field of biomedical research. The synthesis method of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies. HCT-1026 has shown potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. Although further research is needed to fully understand the mechanism of action of HCT-1026 and its potential as a therapeutic agent, it is clear that HCT-1026 has significant potential in the field of biomedical research.
Métodos De Síntesis
HCT-1026 can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 3-methylphenol and chloroacetyl chloride to obtain HCT-1026. The synthesis of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies.
Aplicaciones Científicas De Investigación
HCT-1026 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, HCT-1026 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, HCT-1026 has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In diabetes research, HCT-1026 has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propiedades
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-5-4-6-12(9-11)21-10-15(20)18-16(22)17-13-7-2-3-8-14(13)19/h2-9,19H,10H2,1H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYJAADVFIACKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)



![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)


![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)